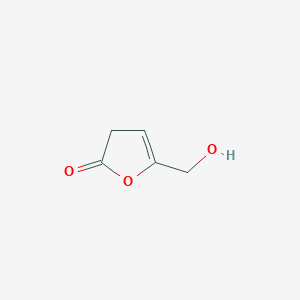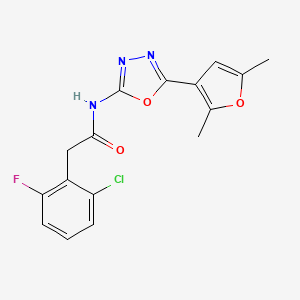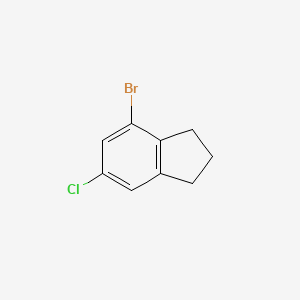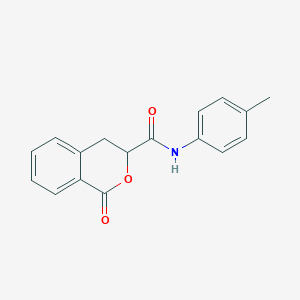![molecular formula C15H10Cl2N4O2S B2397286 N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898650-89-0](/img/structure/B2397286.png)
N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives has been a significant area of research. These compounds are designed with multifunctional moieties to evaluate their antibacterial and anti-enzymatic potential. Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are commonly used for the structural elucidation of these molecules (Nafeesa, et al., 2017).
Biological Screening
- The antibacterial screening against gram-negative and gram-positive bacteria has shown that certain compounds within this class can inhibit bacterial growth effectively. Additionally, enzyme inhibition studies, particularly against lipoxygenase (LOX) enzyme, and hemolytic studies to understand cytotoxic behavior, are integral to assessing the therapeutic potential of these compounds (Nafeesa, et al., 2017).
Pharmacological Evaluation
- Some studies focus on the pharmacological evaluation of derivatives, including their antibacterial, hemolytic, and thrombolytic activities. The compounds have shown varying degrees of efficacy against selected bacterial strains, with certain derivatives demonstrating low toxicity and good thrombolytic activity relative to standard drugs. This highlights the potential for these compounds to be further explored in the synthesis of new drugs for treating cardiovascular diseases (Aziz-Ur-Rehman, et al., 2020).
Vibrational Spectroscopic Signatures
- Vibrational spectroscopic signatures via Raman and Fourier transform infrared spectroscopy, coupled with ab initio calculations, have been utilized to characterize the antiviral active molecules within this class. Studies on geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers offer deep insights into the stereo-electronic interactions leading to stability, which is crucial for understanding the pharmacokinetic properties and inhibitory activity against viruses (Jenepha Mary, et al., 2022).
Molecular Docking and Cytotoxicity Studies
- Molecular docking and cytotoxicity studies form a significant part of the research on these compounds, aiming to understand their binding interactions with biological targets and assess their potential as drug candidates. For instance, some N-substituted derivatives have been identified as potential anti-bacterial agents through in vitro screening and computational docking with proteins, demonstrating the method's effectiveness in revealing active binding sites and correlating with bioactivity data (Siddiqui, et al., 2014).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-5-11(17)7-12(6-10)19-13(22)8-24-15-21-20-14(23-15)9-1-3-18-4-2-9/h1-7H,8H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWZDPHWKZVCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)
![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)
![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)


![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)